

An In-depth Technical Guide to the Molecular Structure of Dimethylaminoneopentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Dimethylamino-2,2-dimethyl-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoneopentanol, systematically known as 2-(Dimethylamino)-2-methyl-1-propanol, is an amino alcohol that serves as a versatile building block in organic synthesis and holds interest for its potential biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and known biological functions, with a focus on data relevant to research and development.

Molecular Structure and Chemical Properties

2-(Dimethylamino)-2-methyl-1-propanol is a chiral amino alcohol. Its structure features a tertiary amine and a primary alcohol functional group.

Synonyms: Dimethylaminoneopentanol, 2-(Dimethylamino)isobutanol CAS Number: 7005-47-2[1] Molecular Formula: C₆H₁₅NO[1] Molecular Weight: 117.19 g/mol [1]

Physical Properties: At room temperature, it is a colorless liquid with a characteristic amine-like odor.[2] It is hygroscopic and should be stored under an inert atmosphere.

Physicochemical Data

Property	Value	Source
Boiling Point	61 °C @ 20 mmHg	ChemicalBook
Melting Point	19 °C	ChemicalBook
Density	0.95 g/mL at 20 °C	[2]
Refractive Index	1.447 @ 20 °C	ChemicalBook
Water Solubility	1000 g/L at 20 °C	Chemdad
pKa	15.86 ± 0.10 (Predicted)	Chemdad

Molecular Structure Diagram

Caption: 2D Molecular Structure of 2-(Dimethylamino)-2-methyl-1-propanol.

Spectroscopic Data

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4	s	2H	-CH ₂ -OH
~2.3	s	6H	-N(CH ₃) ₂
~1.0	s	6H	-C(CH ₃) ₂
(variable)	br s	1H	-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~70	-CH ₂ -OH
~58	-C(CH ₃) ₂ -
~42	-N(CH ₃) ₂
~24	-C(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Strong, Broad	O-H stretch (hydrogen-bonded)
2960-2850	Strong	C-H stretch (aliphatic)
1470-1450	Medium	C-H bend (alkane)
1260-1000	Strong	C-N stretch (amine)
1050-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry

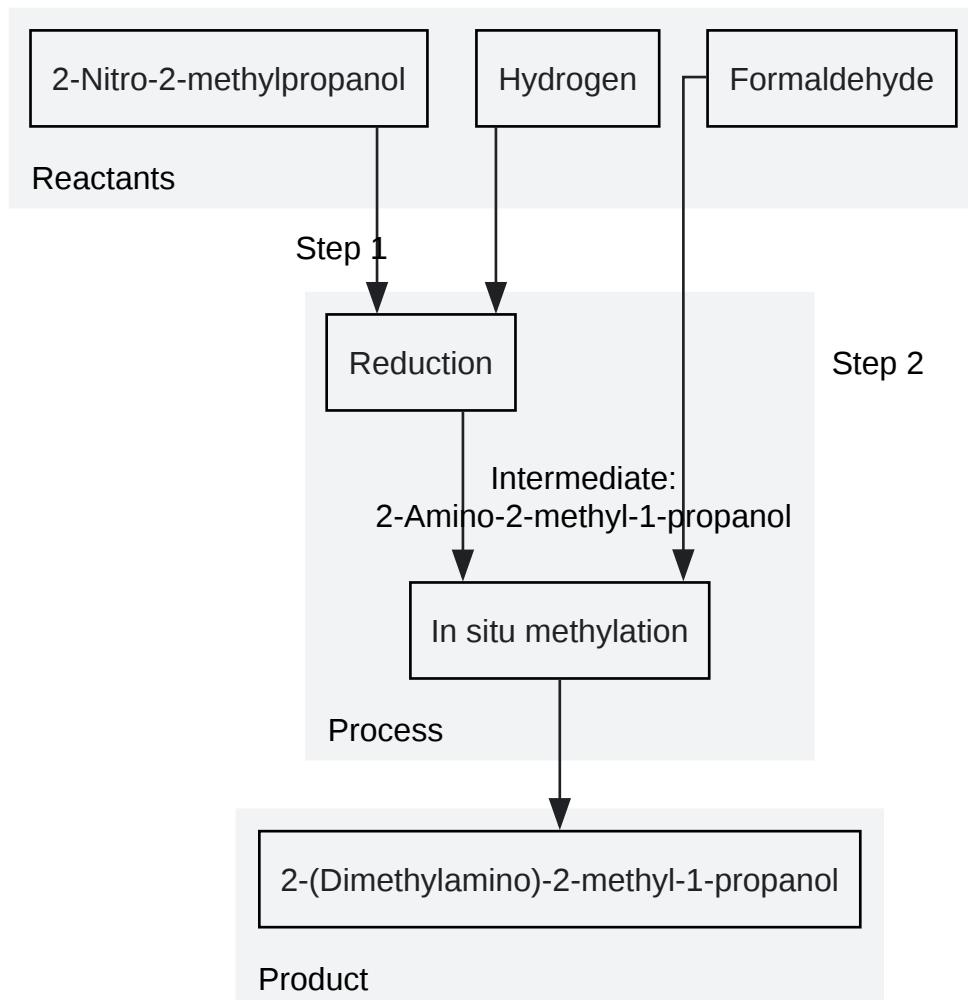
m/z	Relative Intensity	Assignment
117	Low	[M] ⁺ (Molecular Ion)
102	Moderate	[M - CH ₃] ⁺
86	Moderate	[M - CH ₂ OH] ⁺
58	High	[C ₃ H ₈ N] ⁺
42	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

Synthesis of 2-(Dimethylamino)-2-methyl-1-propanol

The following is a representative synthetic protocol adapted from patent literature.

Reaction Scheme

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Caption: Synthetic workflow for 2-(Dimethylamino)-2-methyl-1-propanol.

Materials:

- 2-Nitro-2-methylpropanol
- Hydrogen gas
- Formaldehyde solution
- Methyl formcel

- Catalyst (e.g., Raney nickel or Palladium on carbon)
- Solvent (e.g., water or a lower alcohol)
- Autoclave reactor

Procedure:

- Reduction: 2-Nitro-2-methylpropanol is converted to 2-amino-2-methyl-1-propanol via catalytic hydrogenation.^[3] This step is typically carried out in an autoclave under hydrogen pressure.
- In situ Methylation: The intermediate, 2-amino-2-methyl-1-propanol, is not isolated but is reacted in situ with excess formaldehyde.^[3] This leads to the continuous formation of 2-(Dimethylamino)-2-methyl-1-propanol.
- Completion of Methylation: The temperature is elevated to promote methylation. A methyl formcel trim is slowly added to the autoclave to ensure complete methylation.^[3]
- Work-up and Purification: The reaction mixture is cooled, and the catalyst is filtered off. The product is then purified by distillation.

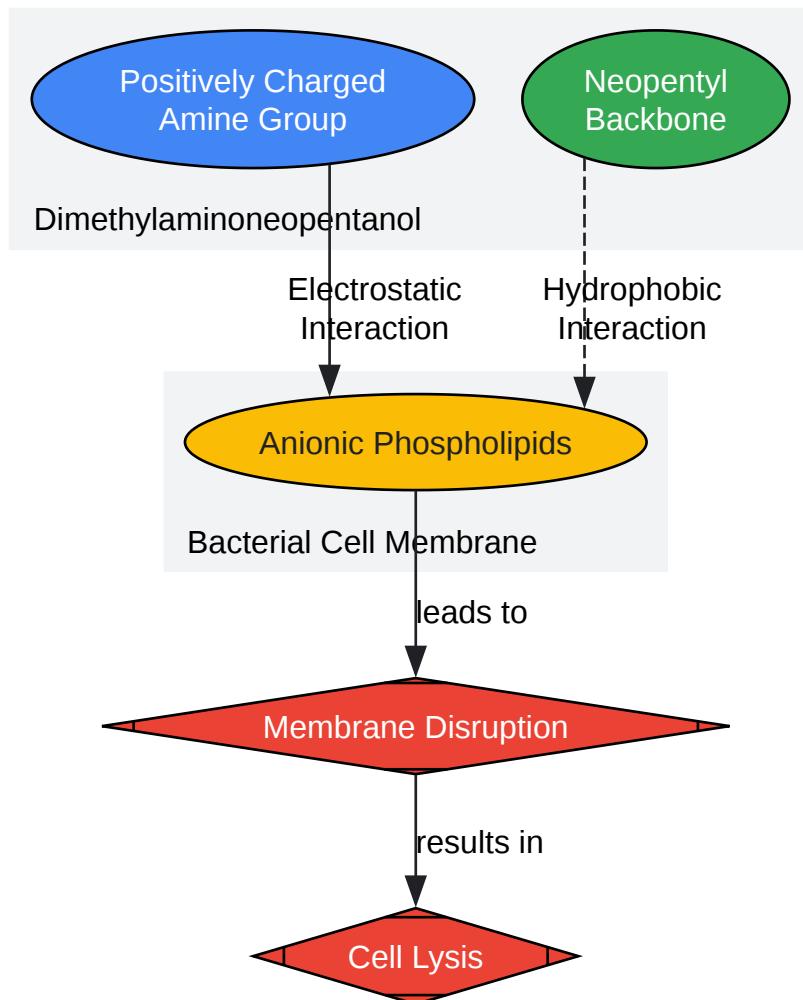
Process Parameters: The reaction conditions, such as temperature and pressure, can be optimized to improve yield and purity. Lower temperatures during the initial feed of 2-nitro-2-methylpropanol can lead to higher yields.^[3]

Biological Activity and Relevance to Drug Development

Antimicrobial Properties

2-(Dimethylamino)-2-methyl-1-propanol has been reported to exhibit antimicrobial properties against a mixed flora of fungi and bacteria, particularly in industrial applications like cutting fluids.^[2] While detailed mechanistic studies on this specific molecule are limited in publicly available literature, the antimicrobial action of amino alcohols is generally attributed to their ability to disrupt microbial cell membranes.

Proposed Mechanism of Antimicrobial Action

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Caption: Conceptual diagram of the proposed antimicrobial mechanism.

The positively charged amino group can interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids. The hydrophobic neopentyl backbone can then insert into the lipid bilayer, leading to membrane disorganization, increased permeability, and eventual cell lysis. This mechanism is common for many cationic antimicrobial agents.

Drug Development Potential

While 2-(Dimethylamino)-2-methyl-1-propanol itself is not a current therapeutic agent, its structural motifs are of interest in drug design. Amino alcohols are a well-established class of compounds in medicinal chemistry, appearing in a wide range of pharmaceuticals. The combination of a sterically hindered core, a tertiary amine, and a primary alcohol offers multiple points for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. Its potential as a scaffold for the development of novel antimicrobial agents or other therapeutics warrants further investigation.

Conclusion

2-(Dimethylamino)-2-methyl-1-propanol is a well-characterized amino alcohol with established synthetic routes and a clear spectroscopic profile. Its documented antimicrobial activity, coupled with the prevalence of the amino alcohol scaffold in pharmaceuticals, suggests potential for its use in further research and development. This guide provides a foundational dataset for scientists and researchers working with or considering this versatile molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Dimethylaminoneopentanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090997#molecular-structure-of-dimethylaminoneopentanol]

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